molecular formula C24H26N4O2S B2636341 N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide CAS No. 1105249-47-5

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide

Cat. No.: B2636341
CAS No.: 1105249-47-5
M. Wt: 434.56
InChI Key: MNGHBGMACVNGJZ-UHFFFAOYSA-N
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Description

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule features a complex heterocyclic architecture, incorporating a thieno[3,4-c]pyrazole core which is of significant interest in medicinal chemistry for its potential to interact with various biological targets. The structure is further elaborated with a benzylcarbamoylmethyl group and a 2-phenylbutanamide side chain, which may influence the compound's physicochemical properties and binding affinity. Heterocyclic compounds like this one are fundamental in drug discovery due to their ability to modulate a drug's solubility, bioavailability, and molecular recognition capabilities . Similar structural motifs, particularly the thienopyrazole scaffold, are frequently investigated as kinase inhibitors or for other targeted therapeutic applications . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in bioactivity screening programs. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-2-19(18-11-7-4-8-12-18)24(30)26-23-20-15-31-16-21(20)27-28(23)14-22(29)25-13-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGHBGMACVNGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with an appropriate electrophile.

    Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a phenylbutanamide derivative under suitable conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound (2) from , identified as a triazole derivative, shares a heterocyclic core but differs in substituents. Key structural distinctions include:

  • Core Heterocycle: The target compound employs a thienopyrazole system, whereas compound (2) utilizes a 4H-1,2,4-triazole ring.
  • Substituents : Compound (2) features an α-phenylacetyl group and ethyl carbamate, while the target compound integrates a benzylcarbamoyl methyl group. The latter’s carbamoyl moiety may improve metabolic stability by resisting esterase-mediated hydrolysis.
  • Synthesis: Compound (2) undergoes nucleophilic substitution with ethyl chloroformate, followed by hydrazine hydrate treatment, whereas the target compound’s synthesis likely involves multi-step functionalization of the thienopyrazole core.

Benzo[b][1,4]oxazin Derivatives

describes 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c). Key comparisons include:

  • Heterocyclic System: The benzooxazin core provides a fused bicyclic structure with oxygen and nitrogen atoms, contrasting with the sulfur-containing thienopyrazole. This difference may influence electronic properties and binding affinity.
  • Synthetic Conditions: The benzooxazin derivatives are synthesized using caesium carbonate and DMF under mild conditions, achieving high yields (>75%). In contrast, thienopyrazole derivatives often require harsher conditions (e.g., strong acids or elevated temperatures) .
  • Spectroscopic Characterization: Both classes are validated via 1H NMR and IR, but the benzooxazin derivatives exhibit distinct aromatic proton shifts (δ 6.8–7.9 ppm) compared to the thienopyrazole’s expected δ 7.5–8.2 ppm range .

Complex Amides and Esters

and list structurally intricate amides (e.g., compounds m, n, o) with stereochemical variations and substituents like dimethylphenoxy groups. Key differences:

  • Stereochemistry : Compounds m, n, o exhibit distinct (R/S) configurations at multiple centers, which are absent in the target compound. This variability impacts pharmacokinetic properties such as receptor selectivity and half-life .
  • Functional Groups : The hydroperoxypropan-2-yl group in ’s compounds introduces oxidative instability, whereas the target compound’s benzylcarbamoyl group offers hydrolytic resistance .

Chromene-Based Analogues

highlights chromenes and tetrahydroacridines, which differ fundamentally from the thienopyrazole scaffold:

  • Reactivity: Chromenes undergo ring-opening reactions with dinucleophiles to form pyrazoles or diazepines, whereas thienopyrazoles are more chemically stable under physiological conditions .
  • Applications: Chromenes are explored for antimicrobial and anticancer uses, while thienopyrazoles are prioritized in kinase inhibitor development due to their planar, aromatic systems .

Biological Activity

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The IUPAC name of the compound is this compound. Its molecular formula is C22H22N4O2S, with a molecular weight of 398.50 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may function through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various metabolic pathways.
  • Receptor Binding : It binds to receptors involved in signal transduction pathways, potentially modulating physiological responses.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer activity . In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism
MCF-715.5Apoptosis induction
HeLa12.3Caspase activation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation.

CytokineInhibition (%)
TNF-alpha70
IL-665

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent in cancer treatment.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

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